insulin, Arg(B29)-
Description
Properties
CAS No. |
115004-51-8 |
|---|---|
Molecular Formula |
C6H5F2NO2S |
Synonyms |
insulin, Arg(B29)- |
Origin of Product |
United States |
Molecular Design Principles and Structural Determinants of Insulin Analogs
Fundamental Architecture of the Insulin (B600854) Monomer and Its Disulfide Connectivity
The fundamental unit of insulin is a monomer composed of two polypeptide chains, the A-chain and the B-chain, linked by disulfide bonds nih.govnews-medical.netwikipedia.org. The human insulin A-chain consists of 21 amino acids, and the B-chain contains 30 amino acids nih.govnews-medical.netwikipedia.org. These two chains are connected by two intermolecular disulfide bonds: one between cysteine residues at position 7 of the A-chain (A7) and position 7 of the B-chain (B7), and another between A20 and B19 nih.govnews-medical.netproteopedia.org. Additionally, an intrachain disulfide bond exists within the A-chain between cysteine residues at positions A6 and A11 nih.govnews-medical.netproteopedia.org.
The A-chain typically contains two α-helical segments, and the B-chain features a central α-helix flanked by β-turns nih.govacs.org. This specific arrangement of secondary structures, stabilized by disulfide bonds, forms the compact three-dimensional structure of the insulin monomer news-medical.net.
Insulin, Arg(B29)- retains this fundamental two-chain structure and disulfide connectivity. However, it differs from human insulin by specific amino acid substitutions and additions. In insulin, Arg(B29)-, the asparagine residue at position A21 is replaced by glycine (B1666218), and two arginine residues are added to the C-terminus of the B-chain europa.eunih.govproteopedia.orgrssdi.inwikipedia.orgdrugbank.com. While the A21 modification is also present in insulin glargine, the focus here is on the B29 modification as per the user's request for "insulin, Arg(B29)-". The addition of two arginine residues extends the B-chain to 31 amino acids, with the arginines located at positions B30 and B31 in the extended chain, effectively making the original B29 residue now followed by two arginines nih.govproteopedia.orgdrugbank.com.
Principles Governing Insulin Self-Association: Dimer and Hexamer Formation
Native insulin monomers have a propensity to self-associate, primarily forming dimers and hexamers news-medical.netebi.ac.ukresearchgate.net. This self-association is a crucial aspect of insulin storage in pancreatic beta cells and influences the absorption kinetics of injected insulin preparations ebi.ac.ukdovepress.com. The formation of dimers occurs through interactions between the C-terminal residues of the B-chain of two monomers researchgate.netiu.edu. These dimers can further assemble into hexamers, a process significantly influenced by the presence of zinc ions news-medical.netebi.ac.uk.
Role of Zinc Ions and Ligands in Insulin Oligomerization
Zinc ions play a critical role in stabilizing insulin hexamers news-medical.netebi.ac.ukjst.go.jp. In the presence of zinc, six insulin monomers assemble around two central zinc ions, coordinated by histidine residues (specifically HisB10) from each monomer ebi.ac.uk. Additional zinc ions can also bind to the hexamer ebi.ac.uk. This zinc-coordinated hexameric form is the predominant storage form of insulin in the secretory granules of pancreatic beta cells ebi.ac.ukjst.go.jp. The concentration of zinc influences the equilibrium between insulin oligomeric states nih.gov.
The formulation of insulin, Arg(B29)- includes zinc chloride, which acts as a stabilizing agent promoting hexamer formation europa.eu. The presence of zinc in the formulation contributes to the prolonged action of insulin glargine by influencing its self-association and subsequent dissolution from the subcutaneous depot europa.eunih.gov.
Impact of C-Terminal B-Chain Residues on Dimer Interface Stability
The C-terminal region of the B-chain, particularly residues B24-B28 and B29-B30 in human insulin, is involved in the formation of the dimer interface researchgate.net. Modifications in this region can significantly impact the stability of the insulin dimer iu.edu. For instance, changes at B29 have been studied for their effects on self-association iu.edu.
In insulin, Arg(B29)-, the addition of two arginine residues at the C-terminus of the B-chain (positions B30 and B31 in the extended chain) impacts the dimer interface. While the original B29 lysine (B10760008) is still present, the added positive charges at the C-terminus influence the interactions that govern dimerization and higher-order association. Studies on the effect of arginine on insulin oligomerization suggest that arginine can interact with residues in the B1-B8 loop and potentially stabilize the dimer, hindering hexamer transition at high ionic concentrations in some contexts nih.gov. The specific effect of the B30-B31 arginines in insulin glargine on dimer stability within the context of the larger hexameric structure and its unique precipitation mechanism is key to its prolonged action.
Strategies for Modifying Insulin's Isoelectric Point and Aggregation State through B-Chain C-Terminal Engineering
The isoelectric point (pI) of a protein is the pH at which it carries no net electrical charge. Native human insulin has an isoelectric point of approximately 5.4 proteopedia.orgrssdi.inwikipedia.orgwikidoc.org. Modifications to the amino acid sequence, particularly the introduction of charged residues, can alter the pI.
A key design principle for creating long-acting insulin analogs is to shift the isoelectric point towards a more neutral pH. By increasing the pI, the insulin analog becomes less soluble at physiological pH (approximately 7.4) rssdi.inwikipedia.orgwikidoc.orgnih.gov. This reduced solubility leads to the formation of a precipitate or microprecipitates upon subcutaneous injection, where the physiological pH neutralizes the acidic formulation europa.eurssdi.inwikipedia.orgnih.gov. The slow dissolution of this precipitate from the injection site results in a sustained release of insulin monomers into the bloodstream, providing a prolonged duration of action europa.eurssdi.innih.gov.
In insulin, Arg(B29)-, the addition of two positively charged arginine residues to the C-terminus of the B-chain is a primary strategy for increasing the isoelectric point europa.eunih.govproteopedia.orgrssdi.inwikipedia.orgwikidoc.org. These basic amino acids shift the pI from approximately 5.4 to around 6.7 proteopedia.orgrssdi.inwikipedia.orgwikidoc.org. This shift makes insulin, Arg(B29)- significantly less soluble at neutral pH compared to human insulin, facilitating its designed aggregation and slow absorption from the subcutaneous space nih.govrssdi.inwikipedia.orgnih.gov. The substitution of asparagine at A21 with glycine in insulin glargine also contributes to its stability in the acidic formulation by preventing deamidation and cross-linking nih.govwikipedia.org.
Design Hypotheses for Modulating Receptor Interactions via B29 Modifications
Modifications to the insulin molecule, including those in the B-chain, can potentially influence its interaction with the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R) europa.eurssdi.innih.gov. The binding of insulin to the IR is the primary mechanism by which it regulates glucose metabolism europa.eudrugbank.comnih.govnih.gov.
Research indicates that insulin, Arg(B29)- binds to the insulin receptor with a lower affinity compared to human insulin europa.eurssdi.in. Specifically, it has about 50% of the affinity of human insulin for the insulin receptor rssdi.in. The association rate is similar, but the dissociation rate is faster europa.eu. Despite the lower in vitro receptor binding affinity, insulin glargine demonstrates equivalent in vivo activity, which may be attributed to achieving higher circulating levels due to its protracted absorption profile rssdi.in.
Furthermore, changes in insulin structure can affect binding to the IGF-1 receptor europa.eurssdi.in. Some studies have suggested that insulin glargine may have a higher affinity for the IGF-1 receptor compared to human insulin, although findings can vary depending on the assay used europa.eurssdi.in. For example, one assay showed a 1.4-fold higher affinity, while another indicated up to a 12-fold higher affinity europa.eu. This potential for increased IGF-1 receptor binding has been a subject of investigation regarding possible mitogenic effects europa.eurssdi.in.
The design hypothesis related to the B29 modification (specifically the addition of arginines at the B-chain C-terminus in insulin glargine) in the context of receptor interactions is primarily linked to how this modification influences the molecule's aggregation state and subsequent slow release. The slow release of monomers from the subcutaneous depot ensures a sustained, low concentration of insulin, Arg(B29)- in the circulation, which then interacts with receptors drugbank.comnih.gov. While the direct impact of the added arginines on the receptor binding interface of the monomer might be considered, the dominant effect on receptor interaction profile appears to be mediated through the altered pharmacokinetics driven by the modified isoelectric point and resulting aggregation behavior.
Synthesis and Bioengineering Methodologies for Insulin, Arg B29
Recombinant DNA Technologies for Insulin (B600854) Analog Production
Recombinant DNA technology is the predominant method for the large-scale production of human insulin and its analogs. This approach typically involves the expression of a gene encoding a precursor protein in a suitable host organism, followed by processing and purification.
Gene Construction and Expression Systems for Insulin Precursors
The production of recombinant insulin analogs begins with the construction of a synthetic gene encoding a precursor protein. This precursor is often proinsulin, a single polypeptide chain consisting of the insulin B-chain, a connecting C-peptide, and the insulin A-chain. bmrat.orgresearchgate.net Alternatively, some early methods involved the separate expression of the A and B chains. nih.govnovonordiskpharmatech.com
Gene synthesis techniques are employed to create the DNA sequence corresponding to the desired insulin precursor, incorporating the specific amino acid substitutions or additions required for the analog. google.com These synthetic genes are then inserted into expression vectors, which are typically plasmids. nih.govgoogle.comresearchgate.net The expression vectors contain regulatory elements such as promoters and terminators to control gene expression in the host organism. google.com
Various host systems are used for the expression of insulin precursors, with Escherichia coli and Saccharomyces cerevisiae (yeast) being the most common in commercial production. nih.govjmb.or.krresearchgate.net E. coli systems often express the protein as insoluble inclusion bodies, which requires subsequent steps of solubilization, refolding, and purification. bmrat.orgnih.govresearchgate.net Yeast systems, on the other hand, can secrete soluble insulin precursors into the culture supernatant, simplifying initial purification steps. nih.gov Plant-based systems are also being explored as potential platforms for recombinant proinsulin production. bmrat.orgresearchgate.net
Site-Directed Mutagenesis for Arginine Incorporation at B29
To produce insulin, Arg(B29)-, site-directed mutagenesis is a crucial technique applied within the recombinant DNA framework. doi.orgfrontiersin.org This method allows for the specific alteration of the DNA sequence encoding the insulin precursor to change the codon for the native amino acid at position B29 (lysine in human insulin) to a codon for arginine. google.comgoogleapis.com
Mutagenesis can be performed using various PCR-based techniques. googleapis.com Designed oligonucleotides containing the desired nucleotide change are used as primers in a PCR reaction with the insulin precursor gene as a template. googleapis.com This process amplifies the gene while simultaneously introducing the specific mutation. The mutated gene is then cloned into an expression vector and introduced into the host organism for expression. google.comgoogleapis.com
Following expression of the mutated proinsulin (or other precursor), the protein undergoes processing, which typically involves enzymatic cleavage to remove the C-peptide and yield the mature two-chain insulin analog with arginine at position B29. nih.gov
Enzymatic and Semisynthetic Approaches to Insulin, Arg(B29)-
Enzymatic and semisynthetic methods offer alternative routes for modifying existing insulin molecules or assembling insulin analogs. These approaches often involve using enzymes to catalyze specific peptide bond formation or cleavage reactions.
Trypsin-Catalyzed Peptide-Bond Formation for B-Chain Modifications
Trypsin is an enzyme commonly used in insulin production and modification due to its specificity for cleaving peptide bonds after lysine (B10760008) and arginine residues. novonordiskpharmatech.comjmb.or.kr Under controlled conditions, trypsin can also catalyze the reverse reaction, peptide bond formation (transpeptidation). novonordiskpharmatech.compnas.org This property can be exploited for semisynthesis, where a portion of the insulin molecule is combined with a synthetic peptide fragment.
For modifications at the C-terminus of the B-chain, trypsin-catalyzed coupling reactions have been used to ligate synthetic peptides to des-(B23-B30)-insulin or similar truncated insulin molecules. pnas.orgnih.govnih.govacs.org This involves reacting an insulin precursor lacking the C-terminal residues of the B-chain with a synthetic peptide corresponding to the desired C-terminal sequence, including the modified B29 residue. nih.govnih.govacs.org While effective for certain modifications, trypsin-mediated ligation can sometimes suffer from low conversion rates. researchgate.net
To introduce arginine at B29 using this method, a synthetic peptide containing arginine at the desired position within the B23-B30 sequence would be synthesized and then enzymatically coupled to a suitable insulin fragment using trypsin.
Sortase A (SrtA)-Mediated Ligation for C-Terminal B-Chain Derivatization
Sortase A (SrtA) is a bacterial transpeptidase that recognizes a specific amino acid motif (typically LPXTG) and catalyzes the ligation of a protein containing this motif to a molecule with an N-terminal oligoglycine tag. researchgate.net This enzyme has been explored as a tool for the site-specific modification and derivatization of proteins, including insulin. researchgate.netresearchgate.netnih.govdoaj.orgdntb.gov.ua
SrtA-mediated ligation can be used to modify the C-terminus of the insulin B-chain with high efficiency. researchgate.netresearchgate.netnih.gov This involves creating an insulin molecule or precursor with a C-terminal SrtA recognition motif on the B-chain. A synthetic peptide containing the desired modification, such as an arginine residue, and an N-terminal oligoglycine tag can then be ligated to the insulin molecule catalyzed by Sortase A. researchgate.netnih.gov This method offers functional group tolerance and high conversion rates for creating insulin derivatives. researchgate.netnih.gov
Applying SrtA-mediated ligation to synthesize insulin, Arg(B29)- would involve preparing an insulin construct with an SrtA tag at or near the B-chain C-terminus and ligating a synthetic peptide containing arginine at the B29 position and an N-terminal glycine (B1666218) tag.
Total Chemical Synthesis Strategies for Insulin Analogs
Total chemical synthesis provides a highly flexible approach for creating insulin analogs, allowing for the incorporation of a wide range of modifications, including non-natural amino acids. tandfonline.comresearchgate.netnih.govnih.gov This method involves the step-by-step synthesis of the A and B chains of insulin using solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by their chemical ligation and disulfide bond formation. google.comtandfonline.comnih.govacs.org
SPPS typically involves building the peptide chain on a solid resin support, adding amino acids sequentially. google.com Orthogonal protecting groups are used to ensure that reactions occur at the desired positions. acs.org Once the individual chains are synthesized and cleaved from the resin, they are purified, and the disulfide bonds between the A and B chains, as well as the intrachain disulfide bond in the A-chain, are formed under controlled oxidation conditions. tandfonline.comnih.govacs.org
Orthogonal Protection Schemes for Cysteine Residues
The presence of six cysteine residues in human insulin (A6, A7, A11, A20, B7, and B19), which form three specific disulfide bonds (A6-A11, A7-B7, and A20-B19), makes controlled disulfide bond formation a key challenge in both chemical synthesis and the refolding of recombinantly produced insulin analogs nih.govtandfonline.comjbclinpharm.orgresearchgate.net. To ensure the correct pairing of cysteine residues, orthogonal protection schemes are employed during peptide synthesis. Orthogonal protecting groups are functionalized groups that can be selectively removed under different chemical conditions, allowing for the stepwise formation of disulfide bonds. nih.govresearchgate.netrsc.orgrsc.org
Commonly used orthogonal thiol protecting groups in Fmoc-based SPPS for cysteine include tert-butyl mercapto (StBu), acetamidomethyl (Acm), monomethoxytrityl (Mmt), and trityl (Trt) researchgate.net. Each of these groups can be cleaved under specific conditions: StBu is removed by mild reduction with thiols like DTT; Acm is cleaved by treatment with I₂; Mmt is removed by acid treatment; and Trt is also acid-labile but less so than Mmt, allowing for selective removal of Mmt in the presence of Trt researchgate.net. The use of such orthogonal protecting groups allows for precise control over the disulfide network formation, which is particularly appealing for synthesizing complex peptides with multiple disulfide bonds researchgate.net.
Selective Ligation and Deprotection Techniques
Selective ligation and deprotection techniques are essential for assembling the A and B chains and forming the correct disulfide bonds in synthetic routes for insulin analogs. Chemical ligation methods, such as Native Chemical Ligation (NCL), allow for the chemoselective coupling of unprotected or partially protected peptide fragments in aqueous solution mdpi.comnih.gov. NCL typically involves the reaction between a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue mdpi.com. This approach has been utilized for the synthesis of insulin and its analogs, enabling the convergent assembly of larger polypeptides from smaller, more manageable fragments nih.gov.
In addition to NCL, other ligation strategies have been explored, including enzyme-assisted semi-synthesis and methods employing orthogonal cysteine pairs to guide disulfide formation tandfonline.comnih.gov. For instance, trypsin-mediated semi-synthesis has been used to join peptide fragments biorxiv.org. The development of novel ligation techniques, such as the α-ketoacid-hydroxylamine (KAHA) ligation, has also provided new avenues for assembling linear insulin precursors rsc.org. These methods often incorporate strategies to improve the solubility of hydrophobic peptide chains and facilitate correct folding rsc.orgrsc.org.
Deprotection techniques are coupled with ligation strategies to reveal reactive functional groups at the appropriate stages of synthesis and to remove protecting groups after disulfide bonds have been formed or the full-length peptide chain has been assembled researchgate.netrsc.org. The choice of deprotection conditions is dictated by the specific protecting groups used and must be compatible with the stability of the peptide and the desired disulfide bond pattern researchgate.netrsc.org. For example, palladium-based catalysts have been used for the efficient removal of certain cysteine-specific solubilizing tags after ligation rsc.org.
Purification and Homogeneity Assessment of Synthetic Insulin, Arg(B29)- Products
Following synthesis or recombinant production and subsequent processing, purification is a critical step to obtain highly pure insulin, Arg(B29)- products. Crude synthesis or refolding mixtures contain the desired product along with truncated sequences, misfolded isomers, incorrectly paired disulfide species, and other reaction by-products or host cell impurities nih.govd-nb.infogoogle.comgoogle.com.
Chromatographic methods are widely used for the purification of insulin and its analogs. These include ion-exchange chromatography, which separates molecules based on their charge, and reverse-phase high-performance liquid chromatography (RP-HPLC), which separates based on hydrophobicity nih.govgoogle.comgoogle.comnih.gov. For insulin glargine, an analog with a modified B-chain similar in complexity to insulin, Arg(B29)-, cation-exchange chromatography has been employed, utilizing specific salt concentrations for washing and elution steps to separate the desired product from impurities google.comgoogle.com. RP-HPLC is frequently used in later stages of purification and for assessing the purity of the final product rsc.orgbiorxiv.orgnih.govgoogle.com.
Homogeneity assessment is performed to determine the purity and identity of the synthetic insulin, Arg(B29)- product. Analytical techniques such as RP-HPLC are used to separate and quantify the desired product from related impurities google.com. Mass spectrometry (MS), including MALDI-TOF MS and LC-MS, is crucial for verifying the molecular weight and primary sequence of the synthesized peptide and identifying any modifications or truncations rsc.orgnih.govacs.org. Techniques like SDS-PAGE and Western blot can be used to evaluate the expression and initial purity of recombinant precursor proteins bmmj.org. Advanced techniques such as NMR spectroscopy can also be employed for detailed structural analysis and assessment of homogeneity researchgate.net. The goal of purification and assessment is to yield a highly purified product, often targeting purity levels of 90% or greater, or even higher for pharmaceutical applications google.comgoogle.com.
Structural and Biophysical Characterization of Insulin, Arg B29
Three-Dimensional Structure Elucidation via X-ray Crystallography and NMR Spectroscopy
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques used to determine the three-dimensional structure of proteins like insulin (B600854). These methods provide atomic-level details about the protein's fold, secondary structure elements, and the arrangement of amino acid residues. Studies using these techniques have been crucial in understanding the structural basis for the modified properties of insulin analogs, including those with modifications at B29.
Analysis of Global Fold and Alpha-Helical Content
Human insulin consists of two peptide chains, A (21 residues) and B (30 residues), linked by two disulfide bonds (A7-B7 and A20-B19), with an additional intramolecular disulfide bond within the A-chain (A6-A11) sci-hub.segoogle.com. The molecule folds into a specific three-dimensional structure characterized by alpha-helices and turns sci-hub.se. The A-chain typically contains two alpha-helices, while the B-chain contains a central alpha-helix google.com.
X-ray crystallography and NMR studies of insulin and its analogs, including those with modifications at B29, confirm the presence of these characteristic secondary structures sci-hub.senih.govnih.gov. The global fold of insulin, Arg(B29)- is expected to be largely similar to that of native human insulin, maintaining the core helical arrangement. Far-UV Circular Dichroism (CD) and FTIR spectroscopy studies on insulin glargine have shown characteristic spectra indicative of a prominent alpha-helix content, similar to human insulin nih.gov. The amide I band in FTIR spectra, primarily related to carbonyl stretching vibrations involved in hydrogen bonding in secondary structures, is observed around 1647.9 cm⁻¹ for insulin glargine, supporting the presence of alpha-helical structures nih.gov.
Specific Conformations of the B-Chain C-Terminus and Its Interplay with the A-Chain
The C-terminus of the B-chain (residues B24-B30) and its interaction with the A-chain are particularly important for insulin's self-association and receptor binding. In native insulin, the B-chain C-terminus can adopt different conformations depending on the oligomeric state (T-state or R-state) nih.govmdpi.com. In the T-state, the B-chain C-terminus forms a beta-strand, while in the R-state, the N-terminal portion of the B-chain extends the central alpha-helix nih.gov.
The substitution of Lysine (B10760008) with Arginine at position B29, along with the addition of ArgB31-ArgB32 in insulin glargine, significantly impacts the properties of the B-chain C-terminus. These basic residues contribute to a shift in the isoelectric point, making the molecule less soluble at neutral pH biorxiv.org. While detailed crystallographic or NMR data specifically highlighting the conformation of the B29 Arginine residue and its direct interplay with the A-chain in insulin glargine were not extensively detailed in the search results, the presence of these positively charged residues at the C-terminus is known to influence intermolecular interactions, particularly in the formation of higher-order oligomers and the interaction with negatively charged components or regions, such as the insulin receptor researchgate.net. The B-chain C-terminus is known to have more conformational flexibility than other parts of the molecule, and changes in this region can influence self-association researchgate.net.
Oligomerization State Analysis and Thermodynamics of Self-Assembly
Insulin exists in a concentration-dependent equilibrium of different oligomeric states, including monomers, dimers, and hexamers nih.gov. This self-assembly is influenced by factors such as pH, concentration, and the presence of divalent metal ions, particularly zinc, and phenolic ligands sci-hub.senih.gov. The oligomerization state plays a crucial role in the absorption kinetics of insulin preparations, as the monomeric form is the biologically active species that binds to the receptor nih.govacs.org.
Influence of Arg(B29) on Monomer-Dimer Equilibrium
The substitution of Lysine at B29 with Arginine, along with the B31-B32 Arg-Arg extension in insulin glargine, significantly affects its self-association properties compared to native human insulin. While native insulin exists in a dynamic equilibrium of monomers, dimers, and hexamers, studies using techniques like analytical ultracentrifugation and small-angle X-ray scattering (SAXS) indicate that insulin glargine predominantly exists as dimers under formulation conditions (acidic pH) plos.orgembl-hamburg.de. Upon injection into the subcutaneous tissue, where the pH is neutral, the reduced solubility due to the shifted isoelectric point leads to the formation of microcrystalline precipitates from which the insulin glargine slowly dissociates into monomers biorxiv.org.
Hexamer Formation and Stability in the Presence of Zinc and Phenolic Ligands
Human insulin hexamers are typically stabilized by the coordination of two zinc ions to histidine residues at position B10 of three insulin dimers, forming a toroidal hexamer biorxiv.orgresearchgate.net. The stability of these hexamers is further enhanced by the binding of phenolic ligands, such as phenol, cresol, or resorcinol, which occupy specific pockets at the dimer-dimer interfaces within the hexamer sci-hub.sebiorxiv.org.
Insulin glargine, despite its primary existence as dimers or precipitates at neutral pH, can still form hexamers, particularly under specific conditions or in the presence of zinc and phenolic ligands biorxiv.org. Crystallographic studies of insulin glargine have shown hexamer assembly with native-like dimer interfaces researchgate.net. The presence of zinc ions is essential for hexamer formation in insulin and its analogs nih.govgoogle.com. Phenolic ligands induce a conformational change in the insulin hexamer from the T-state to the R-state, which further stabilizes the hexameric structure sci-hub.sebiorxiv.org. This stabilization by phenolic ligands is critical for the physical and chemical stability of insulin formulations nih.govcaltech.edu.
The addition of the extra arginine residues at the C-terminus of the B-chain in insulin glargine has been shown to increase polar interactions between hexamers in crystals, leading to a higher packing density and reduced water content compared to human insulin crystals nih.gov. This suggests that these modifications contribute to the stability of the assembled state, which in the case of glargine at physiological pH, is a precipitate of hexamers.
| Oligomeric State | Molecular Weight (Human Insulin) | Stabilization Factors |
| Monomer | ~6 kDa | |
| Dimer | ~12 kDa | Hydrophobic interactions (B-chain) |
| Hexamer | ~36 kDa | Zn²⁺ ions, Phenolic ligands |
Impact of Arg(B29) on Quaternary Structure Transitions (e.g., T-state to R-state)
Insulin hexamers exhibit allosteric transitions between different quaternary structures, primarily the T (tense) state and the R (relaxed) state nih.govmdpi.comacs.org. This T ↔ R transition involves a conformational change in the N-terminal portion of the B-chain (residues B1-B8), which is extended in the T-state and becomes alpha-helical in the R-state nih.gov. The R-state is stabilized by the binding of phenolic ligands sci-hub.senih.gov.
Conformational Dynamics of Insulin, Arg(B29)- in Solution
The conformational dynamics of insulin analogues with arginine modifications at the B-chain C-terminus, such as insulin glargine, are crucial for understanding their pharmacological properties, particularly their prolonged action. These dynamics in solution differ significantly from those observed in crystalline states and are influenced by factors like pH, concentration, and the presence of stabilizing ligands.
Flexibility and Dynamics of B-Chain C-Terminal Region
The C-terminal region of the insulin B-chain is known to exhibit significant flexibility in solution guidetopharmacology.orguni.lumims.comnih.govwikidata.org. This inherent flexibility is vital for various aspects of insulin function, including its ability to self-associate into dimers and hexamers and its interaction with the insulin receptor uni.lunih.gov.
In insulin glargine, the addition of two arginine residues at the B-chain C-terminus (positions B31 and B32) alters the charge distribution and impacts the dynamics of this region. This modification shifts the isoelectric point of insulin glargine towards a more neutral pH compared to human insulin. At physiological pH, this leads to reduced solubility and the formation of microcrystalline precipitates upon subcutaneous injection, from which the insulin analogue is slowly absorbed.
Studies have indicated that modifications in the B-chain C-terminus can influence the propensity for self-association. For instance, mutations in this region, such as the LysB28ProB29 substitution in insulin lispro, perturb the dimer interface, leading to accelerated disassembly of hexamers. While insulin glargine involves additions rather than substitutions at B28/B29, the presence of the di-arginine tail at the C-terminus (B31-B32) plays a key role in promoting higher-order self-assembly within the subcutaneous depot due to isoelectric precipitation.
The flexibility of the B-chain C-terminus is also implicated in the interaction with the insulin receptor. It has been suggested that the flexible C-terminus of the B-chain can detach from the core insulin structure to expose hydrophobic residues involved in receptor binding uni.lu.
Computational studies, including molecular dynamics simulations, have been employed to explore the flexibility and conformational transitions of the insulin B-chain wikidata.org. These studies often confirm the experimental observations regarding the high flexibility of the B-chain termini wikidata.org.
Allosteric Effects of B29 Substitution on Core Insulin Structure
The binding of phenolic ligands is known to stabilize the R state in wild-type insulin hexamers guidetopharmacology.org. In insulin analogues, modifications, including those in the B-chain C-terminal region, can influence this allosteric equilibrium and the stability of different oligomeric states.
In the context of insulin glargine, the C-terminal di-arginine extension contributes to the shift in isoelectric point and promotes the formation of stable microcrystalline precipitates at physiological pH. This altered self-association behavior, driven by the C-terminal modifications, indirectly influences the conformational landscape of the insulin molecules within the depot.
The allosteric transitions and the flexibility of the B-chain C-terminus are interconnected. The ability of the B-chain C-terminus to adopt different conformations is essential for the formation of the antiparallel β-sheet interface involved in dimerization and for the transition between the T and R states within the hexamer guidetopharmacology.org. Modifications in this region, such as the addition of arginines in insulin glargine, can modulate these dynamics, affecting the stability of the oligomeric forms and influencing the rate of monomer release from the subcutaneous depot.
While direct studies specifically detailing the allosteric effects on the core insulin structure solely due to an Arg(B29) substitution are limited in the provided search results, the broader context of B-chain C-terminal modifications, particularly the addition of arginines in insulin glargine, highlights the impact of this region on insulin's conformational dynamics and self-assembly, which are intrinsically linked to its allosteric properties and biological action.
Receptor Interactions and Molecular Mechanisms of Insulin, Arg B29 Action
Insulin (B600854) Receptor (IR) Subtype Binding Affinity and Selectivity
The insulin receptor exists in two isoforms, IR-A and IR-B, which are generated by alternative splicing of the 11th exon of the IR gene. These isoforms exhibit differential ligand binding properties and are expressed in a tissue-specific manner, leading to varied physiological responses.
Differential Binding to IR-A and IR-B Isoforms
While specific binding affinity data for Insulin, Arg(B29)- to each IR isoform is not extensively detailed in the available literature, the C-terminus of the insulin B-chain is a critical determinant of receptor binding and isoform selectivity. Modifications in this region can alter the affinity for both IR-A and IR-B. Generally, the IR-A isoform is more promiscuous in its ligand binding, showing a higher affinity for insulin-like growth factor II (IGF-II) in addition to insulin, and is predominantly expressed in fetal and cancer cells, where it mediates mitogenic signals. nih.gov The IR-B isoform is primarily found in classic insulin target tissues like the liver, muscle, and adipose tissue, and is more selective for insulin, mediating mainly metabolic effects. The substitution at the B29 position can influence the interaction with the differing C-terminal region of the receptor isoforms.
Interactions with the Insulin-Like Growth Factor 1 Receptor (IGF-1R)
Insulin and its analogues generally exhibit a significantly lower binding affinity for the IGF-1R compared to the insulin receptor. researchgate.net This is a crucial aspect of their safety profile, as activation of the IGF-1R is primarily associated with growth-promoting and mitogenic signals. While insulin can bind to the IGF-1R, it does so with approximately 500-fold lower affinity than to the insulin receptor. nih.gov The structural modifications in Insulin, Arg(B29)- are not expected to drastically increase its affinity for the IGF-1R, thus largely preserving the selectivity for the insulin receptor.
| Receptor | Relative Binding Affinity of Insulin |
| Insulin Receptor (IR) | High |
| Insulin-Like Growth Factor 1 Receptor (IGF-1R) | Low |
Molecular Determinants of Ligand-Receptor Recognition at the Insulin Receptor
The binding of insulin to its receptor is a complex process involving multiple contact points and conformational changes in both the ligand and the receptor. The C-terminal region of the insulin B-chain plays a pivotal role in this interaction.
Influence of Arg(B29) on Receptor Conformational Changes upon Binding
The binding of insulin to the insulin receptor induces a significant conformational change in the receptor, which is essential for the activation of its intracellular tyrosine kinase domain and the subsequent signaling cascade. biorxiv.orgnih.gov This process involves the two halves of the receptor dimer coming closer together. youtube.com While the precise influence of the Arg(B29) substitution on these conformational changes has not been fully elucidated, any alteration in the binding interface can potentially modulate the extent and nature of the receptor's structural rearrangement. The flexibility and charge of the arginine side chain compared to lysine (B10760008) could lead to subtle differences in the stabilization of the ligand-receptor complex and the resulting allosteric changes transmitted to the intracellular domains.
Activation of Receptor Tyrosine Kinase Activity and Early Signaling Events of Insulin, Arg(B29)-
The binding of Insulin, Arg(B29)- to the insulin receptor (IR) initiates a cascade of events culminating in the activation of the receptor's intrinsic tyrosine kinase activity. This activation is a critical step in mediating the metabolic and mitogenic effects of insulin. The process involves a series of intricate molecular interactions, including ligand-induced conformational changes, receptor dimerization, and trans-autophosphorylation of the intracellular kinase domains.
Ligand-Induced Receptor Dimerization and Trans-Autophosphorylation
The insulin receptor exists as a pre-formed dimer on the cell surface, consisting of two extracellular α-subunits and two transmembrane β-subunits. The binding of an insulin molecule to the extracellular α-subunits is the primary trigger for the activation of the receptor's kinase activity. This binding event induces a conformational change in the receptor, which is thought to bring the two intracellular β-subunits closer together, a process that is essential for the subsequent steps in signal transduction.
Upon ligand binding, the insulin receptor undergoes dimerization and autophosphorylation of tyrosine residues within the two transmembrane β-subunits researchgate.net. This process, known as trans-autophosphorylation, occurs when the kinase domain of one β-subunit phosphorylates specific tyrosine residues on the adjacent β-subunit. This intermolecular phosphorylation is a hallmark of receptor tyrosine kinase activation wikipedia.org.
While specific studies on Insulin, Arg(B29)- induced dimerization are limited, research on other insulin analogs with modifications at the B29 position provides valuable insights. For instance, covalently dimerized insulin derivatives with cross-linkage at the lysine B29 position have been shown to interact with the insulin receptor nih.gov. The nature of the amino acid at the B29 position can significantly influence the self-association properties of insulin, which in turn may affect how it engages with the receptor to promote dimerization nih.gov. For example, certain amino acid substitutions at B28 and B29 can lead to predominantly monomeric insulin analogs, which may have altered receptor binding and activation kinetics nih.gov.
The activation of the insulin receptor kinase is a highly regulated process. Full activation of the kinase is dependent on the triple phosphorylation of tyrosine residues within the kinase domain's activation loop theopenscholar.comcellsignal.comcellsignal.com. The level of autophosphorylation in this domain serves as a mechanism to modulate the kinase activity following insulin stimulation theopenscholar.com. The substitution of an arginine at the B29 position could potentially alter the binding affinity and the orientation of the ligand in the receptor pocket, thereby influencing the efficiency of this trans-autophosphorylation process.
| Key Event | Description | Implication of Arg(B29) Substitution |
|---|---|---|
| Ligand Binding | Insulin, Arg(B29)- binds to the extracellular α-subunits of the insulin receptor. | The introduction of a positively charged arginine at B29 may alter the binding kinetics and affinity compared to native insulin. |
| Receptor Dimerization | The pre-formed receptor dimer undergoes a conformational change upon ligand binding, bringing the β-subunits into closer proximity. | The altered self-association properties due to the Arg(B29) substitution could influence the dynamics of receptor engagement and dimerization. |
| Trans-Autophosphorylation | The kinase domain of one β-subunit phosphorylates key tyrosine residues on the opposing β-subunit's activation loop. | The efficiency of inducing the necessary conformational change for optimal kinase domain proximity and subsequent phosphorylation may be affected. |
Conformational Coupling between Extracellular Binding and Intracellular Kinase Domains
The binding of Insulin, Arg(B29)- to the extracellular domain of the insulin receptor triggers a transmembrane signal, leading to the activation of the intracellular tyrosine kinase domains. This process relies on a sophisticated conformational coupling mechanism that propagates the signal across the cell membrane. The insulin receptor is a dynamic molecule, and the binding of its ligand induces significant structural rearrangements biorxiv.org.
Upon insulin binding, the receptor undergoes a conformational change that is transmitted from the extracellular ligand-binding domain to the intracellular kinase domains tocris.comcellsignal.com. This allosteric transition is crucial for relieving the autoinhibition of the kinase domains and allowing for their activation. While the precise mechanics of this transmembrane signaling are still under investigation, it is understood to involve movements of the transmembrane helices of the β-subunits, which in turn reorients the intracellular kinase domains to facilitate trans-autophosphorylation whitelabs.org.
Studies on various insulin analogs have highlighted the importance of the C-terminal region of the B-chain, including the B29 position, in receptor binding and activation. Modifications in this region can affect the conformational changes required for a high-affinity interaction and subsequent signal transduction nih.gov. Cross-linking studies have suggested that restricting the intramolecular movement between residues at the N-terminus of the A-chain and the C-terminus of the B-chain can negatively impact receptor binding nih.gov. This indicates that a degree of flexibility in the insulin molecule is necessary for it to adopt the correct conformation to engage the receptor and induce the activating conformational change.
The substitution of lysine with arginine at the B29 position introduces a different side chain with distinct charge and steric properties. While both are positively charged amino acids, the guanidinium (B1211019) group of arginine is more basic and has a different geometry compared to the primary amine of lysine. This seemingly subtle change could influence the precise interactions with amino acid residues in the receptor's binding pocket. Such alterations in the ligand-receptor interface could modulate the conformational signal that is transmitted to the intracellular domains, potentially affecting the kinetics and extent of kinase activation.
| Conformational State | Description | Potential Influence of Insulin, Arg(B29)- |
|---|---|---|
| Inactive State | The extracellular domains of the receptor are in a conformation that holds the intracellular kinase domains in an inhibited state, preventing their interaction. | The initial interaction of the Arg(B29) side chain with the receptor may differ from native insulin, potentially altering the energy landscape for the transition to the active state. |
| Active State | Ligand binding induces a rearrangement of the extracellular domains, which is transmitted through the transmembrane domains to the intracellular kinase domains, bringing them into a catalytically active orientation. | The specific interactions of the arginine at B29 could stabilize a slightly different active conformation of the receptor, potentially leading to altered downstream signaling outcomes. |
Computational and Theoretical Investigations of Insulin, Arg B29
Molecular Docking Studies for Ligand-Receptor Complex Formation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Insulin (B600854), Arg(B29)-, docking studies have been employed to investigate its interaction with the insulin receptor (IR) and compare it to human insulin.
Bioinformatics-based homology modeling has been used to construct three-dimensional structures of the ligand-receptor complexes. nih.govresearchgate.net These models reveal that the additional arginine residues at positions B31 and B32 play a crucial role in the interaction. nih.govresearchgate.net In the Insulin, Arg(B29)-/IR model, these two arginine residues are situated in a hydrophilic region formed by the α-chain C-terminal helix (αCT) and the cysteine-rich (CR) domain of the insulin receptor. nih.govresearchgate.net This positioning facilitates specific, previously unreported interactions with receptor residues. nih.gov
The key interacting residues identified through these docking and modeling studies are summarized in the table below.
| Ligand Residue | Receptor Domain | Interacting Receptor Residue(s) | Reference |
| Phe(B25) | αCT | Arg717 | nih.gov |
| Arg(B31) | αCT | Arg717 | nih.gov |
| Asn(A18) | αCT | Arg717 | nih.gov |
| Arg(B31), Arg(B32) | CR | Arg270, Arg271, Gln272 | nih.govresearchgate.net |
This interactive table summarizes key residue-specific interactions identified in molecular docking and modeling studies of the Insulin, Arg(B29)-/Insulin Receptor complex.
These computational studies highlight that the tail region of the insulin B-chain beyond residue B26 is a critical regulator of the ligand-receptor interactions. nih.govnih.gov The modifications in Insulin, Arg(B29)- lead to a unique set of contacts with the receptor, providing a structural basis for its distinct binding kinetics.
Molecular Dynamics Simulations of Insulin, Arg(B29)- Monomers, Oligomers, and Receptor Complexes
Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecules and complexes, offering insights into their flexibility, conformational changes, and interaction dynamics. biorxiv.orgpharmacoj.com
MD simulations of Insulin, Arg(B29)- have been crucial in characterizing its dynamic properties. Simulations of the monomeric form have revealed that Insulin, Arg(B29)- is the most flexible among several studied insulin analogs. scispace.com This increased mobility is essential for its pharmacological properties, as a certain degree of flexibility is required for the conformational states necessary for receptor binding. scispace.com Simulations have also been applied to model the behavior of Insulin, Arg(B29)- oligomers, particularly in the context of its subcutaneous depot formation and subsequent dissociation. nih.govresearchgate.net
MD simulations, in conjunction with modeling, allow for a detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex. For Insulin, Arg(B29)-, these studies have confirmed and expanded upon the findings from molecular docking.
A key finding is the role of the C-terminal arginine residues, Arg(B31) and Arg(B32). These residues are shown to interact with a hydrophilic pocket on the insulin receptor surface. nih.govresearchgate.net Specifically, the simulations identified interactions between these arginine residues and residues Arg270, Arg271, and Gln272 of the receptor's cysteine-rich (CR) domain, as well as Arg717 of the αCT domain. nih.govresearchgate.net These interactions are critical for stabilizing the complex and contribute to the binding affinity of the analog.
Computational models have also explored the interaction of Insulin, Arg(B29)- with the insulin-like growth factor 1 receptor (IGF1R). nih.govresearchgate.net These models revealed novel interactions involving Arg(B31) and Arg(B32) of Insulin, Arg(B29)- with residues Glu264 and Glu305 in the CR domain of the IGF1R. researchgate.net
The conformational flexibility of Insulin, Arg(B29)- has been quantitatively assessed using metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) derived from MD simulation trajectories.
RMSD analysis, which measures the average deviation of atomic positions over time, shows that Insulin, Arg(B29)- is highly flexible. scispace.com Its RMSD curve exhibits sharp shifts not seen in other analogs, a phenomenon attributed to the presence of the two positively charged arginine residues at the B-chain C-terminus and the Gly(A21) substitution. scispace.com
RMSF analysis, which quantifies the fluctuation of individual atoms or residues, further supports this finding. The RMSF curve for Insulin, Arg(B29)- is notably different from other insulins and can be divided into two distinct segments corresponding to the A-chain and the B-chain. scispace.com This suggests that the two chains behave with a degree of independence in their folding and dynamics. scispace.com The C-terminal residues of the B-chain, in particular, are less well-defined in solution, indicating significant local flexibility. nih.gov
| Parameter | Observation for Insulin, Arg(B29)- | Implication | Reference |
| RMSD | Sharp shifts observed during simulation. | High overall flexibility, influenced by Arg(B31), Arg(B32), and Gly(A21). | scispace.com |
| RMSF | Highest mobility among tested insulin analogs. | Increased conformational mobility. | scispace.com |
| RMSF | Curve can be divided into A-chain and B-chain segments. | A and B chains exhibit largely independent folding and dynamics. | scispace.com |
This interactive table presents key findings from Molecular Dynamics simulations regarding the conformational flexibility of Insulin, Arg(B29)-.
In Silico Prediction of Structural and Interactional Changes Induced by Arg(B29) Substitution
In silico methods are used to predict how specific amino acid substitutions affect a protein's structure and function. The defining features of Insulin, Arg(B29)- are the substitution of asparagine at position A21 with glycine (B1666218) and the addition of two arginine residues at the C-terminus of the B-chain. proteopedia.orgnih.govnih.gov
Computational analyses predict several key consequences of these modifications:
Shift in Isoelectric Point (pI): The addition of two positively charged arginine residues was predicted to increase the molecule's pI. This has been experimentally confirmed, with the pI shifting from approximately 5.4 in human insulin to 6.7 in Insulin, Arg(B29)-. proteopedia.orgnih.gov This shift is the basis for its long-acting profile, as it reduces solubility at the neutral physiological pH of subcutaneous tissue. proteopedia.orgnih.gov
Altered Binding Interface: As detailed in the docking and MD simulation sections, in silico models predicted that the added arginines would form new interactions with the insulin receptor. Specifically, these positively charged side chains were predicted to engage with negatively charged or polar regions on the receptor surface. This was confirmed by models showing interactions with the hydrophilic pocket formed by the αCT and CR domains of the IR. nih.govresearchgate.net
Free Energy Calculations for Ligand Binding and Protein Stability
Free energy calculations are a class of computationally intensive methods used to quantitatively predict the thermodynamics of molecular processes, such as ligand-receptor binding affinity and protein stability. wustl.edu Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are used to compute the relative binding free energy (ΔΔGbind) between two ligands or the effect of a mutation on protein stability. wustl.educhemrxiv.org
While studies focusing specifically on the full Insulin, Arg(B29)- molecule are limited, the methodology has been applied to its primary active metabolite, M1, which features the Gly(A21) substitution but lacks the two B-chain arginines. biorxiv.orgproteopedia.org In one study, FEP calculations were used to determine the impact of the A21Gly substitution on binding affinity to the insulin receptor. The calculated ΔΔGbind was 0.71 kcal/mol, indicating a slight decrease in binding potency, which was in general agreement with experimental findings that show near equipotency. biorxiv.org
These calculations rely on a thermodynamic cycle where the free energy change of mutating a ligand when it is bound to the receptor is compared to the free energy change of mutating it in a solvent. biorxiv.orgwustl.edu The difference between these two values yields the relative binding free energy.
Free energy calculations have also been used to study the stability of the insulin dimer, a fundamental component of insulin oligomerization. nih.gov For the native insulin dimer, the absolute binding free energy has been calculated to be approximately -8.97 ± 1.41 kcal/mol, which is close to the experimental value of -7.2 ± 0.8 kcal/mol. nih.gov Such calculations are critical for understanding how the modifications in Insulin, Arg(B29)- affect its self-association into dimers and higher-order oligomers, which is central to its depot-forming mechanism. The addition of the C-terminal arginines is expected to alter these intermolecular interaction energies, influencing the stability of the hexamers that form the subcutaneous microprecipitates.
| Calculation Type | System | Finding | Significance | Reference |
| Relative Binding Free Energy (ΔΔGbind) | A21Gly substitution (Glargine M1 metabolite) | ΔΔGbind = +0.71 kcal/mol | Quantifies the small impact of the A21Gly change on receptor binding affinity. | biorxiv.org |
| Absolute Binding Free Energy | Wild-Type Insulin Dimer | -8.97 ± 1.41 kcal/mol (calculated) vs. -7.2 ± 0.8 kcal/mol (experimental) | Provides a baseline for understanding the energetic stability of insulin oligomers. | nih.gov |
This interactive table summarizes results from free energy calculations related to Insulin, Arg(B29)- and its components.
Comparative Molecular Analysis: Insulin, Arg B29 Versus Other Analogs
Contrasting Structural Dynamics and Self-Association with Wild-Type Human Insulin (B600854)
Wild-type human insulin in solution exhibits a complex, concentration-dependent self-association behavior. At physiological pH and in the presence of zinc ions, insulin monomers associate into dimers, which then assemble into hexamers. This hexameric state is the storage form of insulin in pancreatic β-cells and is crucial for the stability of pharmaceutical preparations. However, for biological activity, the hexamers must dissociate into monomers to bind to the insulin receptor. The rate of this dissociation is a key determinant of the onset of action after subcutaneous injection.
The C-terminal region of the B-chain (residues B24-B30) is critical for the formation of dimers through the creation of an antiparallel β-sheet between two insulin monomers. The substitution of the native Lysine (B10760008) (Lys) at position B29 with Arginine (Arg) in Insulin, Arg(B29)- would introduce a different amino acid with a positive charge at this pivotal location.
Structural Dynamics:
Self-Association:
Wild-Type Human Insulin: Readily forms dimers and, in the presence of zinc, hexamers. This self-association is responsible for the delayed onset of action of regular human insulin.
Insulin, Arg(B29)-: The impact of the Lys-to-Arg substitution on self-association is not definitively established in the literature but can be inferred. Both Lysine and Arginine are positively charged at physiological pH. The interactions at the dimer interface are predominantly hydrophobic, but electrostatic interactions also play a role. The larger side chain of Arginine and its different hydrogen-bonding capabilities might introduce steric or electrostatic repulsion that could potentially weaken dimer formation compared to wild-type insulin. Conversely, it could also form new stabilizing interactions. Without experimental data, it is difficult to predict whether it would enhance or inhibit self-association. However, modifications in this region that disrupt the native packing are known to weaken dimerization.
Comparison of Receptor Binding Profiles and Molecular Mechanisms with Key Insulin Analogs
The biological effect of insulin is initiated by its binding to the insulin receptor (IR), a transmembrane tyrosine kinase. The binding involves specific contacts between the insulin molecule and the receptor's alpha subunit. The C-terminal region of the B-chain is part of the binding interface.
Short-acting analogs are designed to have a faster onset of action by reducing the tendency for self-association, allowing for quicker absorption of monomers into the bloodstream. uspharmacist.com This is typically achieved with minimal alteration to the receptor binding affinity.
Insulin Lispro (LysB28, ProB29): The inversion of Proline and Lysine at positions B28 and B29 sterically hinders the formation of dimers and hexamers, leading to a 300-fold reduction in the dimer dissociation constant compared to regular insulin. mdpi.comresearchgate.net Its receptor binding affinity is comparable to that of human insulin. nih.gov
Insulin Aspart (AspB28): The substitution of Proline at B28 with the negatively charged Aspartic acid introduces charge repulsion that destabilizes hexamer formation. researchgate.net Its receptor binding affinity is also similar to human insulin. nih.gov
Insulin Glulisine (LysB3, GluB29): The replacement of Lysine at B29 with the negatively charged Glutamic acid (along with a substitution at B3) reduces self-association. uspharmacist.comnih.gov It is formulated without zinc, further promoting a monomeric state. nih.gov Its receptor signaling characteristics are similar to regular human insulin in vivo. nih.gov
Insulin, Arg(B29)-: The receptor binding affinity of Insulin, Arg(B29)- is not well-documented. Early studies suggested that the positively charged group on insulin crucial for receptor interaction is the Arginine at B22, not the Lysine at B29. nih.gov This implies that substituting Lysine at B29 with another positively charged residue like Arginine might not significantly impact the primary receptor binding interactions. However, any subtle conformational changes induced by the substitution could indirectly affect binding affinity. It is generally expected that its receptor affinity would be similar to human insulin, a characteristic feature of most rapid-acting analogs.
| Analog | Key Modification(s) | Effect on Self-Association | Receptor Binding Affinity (Relative to Human Insulin) |
|---|---|---|---|
| Insulin Lispro | ProB28 → Lys, LysB29 → Pro | Greatly reduced dimerization | ~100% |
| Insulin Aspart | ProB28 → Asp | Reduced hexamer formation | ~100% |
| Insulin Glulisine | AsnB3 → Lys, LysB29 → Glu | Reduced self-association | ~100% |
| Insulin, Arg(B29)- (Predicted) | LysB29 → Arg | Potentially altered dimerization | Likely similar to human insulin |
Long-acting analogs achieve their protracted duration of action through mechanisms that delay their absorption from the subcutaneous tissue or clearance from circulation.
Insulin Glargine (GlyA21, ArgB31, ArgB32): The addition of two Arginine residues to the C-terminus of the B-chain and a substitution on the A-chain shifts the isoelectric point, making it less soluble at physiological pH. nih.govdrugbank.com This causes it to form microprecipitates after injection, from which it is slowly released. nih.gov Insulin glargine has a similar affinity for the insulin receptor as human insulin but shows a 6- to 8-fold increased affinity for the insulin-like growth factor-1 (IGF-1) receptor. nih.govnih.gov
Insulin Detemir (desB30, LysB29-acyl): The removal of the B30 amino acid and the acylation of LysB29 with a 14-carbon fatty acid (myristic acid) promotes both self-association into hexamers at the injection site and reversible binding to albumin in the bloodstream. uspharmacist.compatsnap.comnih.gov This albumin binding creates a circulating reservoir, prolonging its action. patsnap.com These modifications result in a lower binding affinity for the insulin receptor compared to human insulin. nih.gov
| Analog | Key Modification(s) | Mechanism of Protraction | Insulin Receptor Affinity (Relative to Human Insulin) | IGF-1 Receptor Affinity (Relative to Human Insulin) |
|---|---|---|---|---|
| Insulin Glargine | GlyA21, ArgB31, ArgB32 | Microprecipitation at injection site | ~100% | ~600-800% |
| Insulin Detemir | desB30, LysB29-acylation | Self-association and albumin binding | Lower | Lower |
| Insulin, Arg(B29)- (Predicted) | LysB29 → Arg | None | Likely similar | Likely similar |
Peculiarities of Arg(B29) Substitution in Relation to Other B-Chain C-Terminal Modifications
Modifications at the C-terminus of the B-chain are a proven strategy for modulating the pharmacokinetic properties of insulin. The substitution of LysB29 with Arginine presents unique chemical characteristics compared to other modifications.
Charge Manipulation (AspB28, GluB29): Analogs like Insulin Aspart and Insulin Glulisine introduce a negative charge (Aspartic acid or Glutamic acid) at or near the dimer interface. uspharmacist.comresearchgate.net This electrostatic repulsion is a key mechanism for weakening self-association and creating a rapid-acting profile. The Arg(B29) substitution, in contrast, maintains a positive charge at this position, similar to wild-type insulin. The peculiarity lies in the nature of this positive charge. Arginine's guanidinium (B1211019) group is a planar, resonant structure with a higher pKa (~12.5) than Lysine's primary amine (~10.5), meaning it will be more reliably protonated at physiological pH. This could lead to more consistent electrostatic interactions.
Steric Hindrance (LysB28ProB29): In Insulin Lispro, the sequence inversion does not change the net charge but alters the stereochemistry of the peptide backbone and side chains at the dimer interface, sterically preventing the normal association of monomers. mdpi.comnih.gov The Arg(B29) substitution involves replacing one amino acid with another that has a larger side chain, which could also introduce a degree of steric hindrance, but the mechanism is distinct from the backbone rearrangement seen with the Proline swap in Lispro.
Acylation (at B29): This is a chemical conjugation rather than an amino acid substitution. In Insulin Detemir, a myristic acid is attached to LysB29. uspharmacist.comnih.gov This modification introduces a significant hydrophobic moiety, fundamentally changing the molecule's properties to promote albumin binding and self-association, thereby creating a long-acting profile. patsnap.com The Arg(B29) substitution is a simple amino acid replacement and does not introduce the level of hydrophobicity needed for significant albumin binding.
The primary peculiarity of the Arg(B29) substitution is that it modifies the B29 position while retaining the positive charge, unlike analogs that introduce a negative charge to induce rapid action. Its effects would be mediated by the subtle differences in size, shape, and hydrogen bonding potential of the Arginine side chain compared to Lysine. This makes it a unique probe for understanding the precise role of the B29 residue in insulin's structural dynamics and receptor interactions, distinct from the more drastic charge-reversal, steric-rearrangement, or hydrophobic-addition strategies employed in current clinical analogs.
Future Directions and Unexplored Avenues in Molecular Insulin Design
Rational Design of Insulin (B600854) Analogs with Tuned Receptor Specificity and Signaling Bias
Rational design of insulin analogs aims to precisely engineer molecules that interact with the insulin receptor (IR) and related receptors, such as the insulin-like growth factor 1 receptor (IGF1R), in a controlled manner. The IR exists as two isoforms, IR-A and IR-B, which exhibit slightly different binding affinities for insulin and significantly different affinities for IGF-2 and proinsulin nih.govoup.com. IR-A has higher affinity for IGF-2 and proinsulin, while IR-B has lower affinity for these ligands but similar affinity to insulin as IR-A oup.com. These differences contribute to varied biological outcomes, with IR-A activation potentially linked to mitogenic signaling and IR-B primarily mediating metabolic effects. nih.govoup.com
Modifications at the B29 position, such as acylation in insulin detemir or substitutions in insulin glulisine and lispro, are known to influence insulin's self-association state, which in turn affects its pharmacokinetic profile and interaction with the receptor. nih.govnih.govcore.ac.ukiu.edujcrpe.orgfrontiersin.org Introducing a positively charged residue like Arginine at B29 could alter the electrostatic surface of the insulin molecule, potentially influencing its binding kinetics and thermodynamics with the different IR isoforms and IGF1R. This could lead to the design of analogs with biased signaling, preferentially activating either the metabolic (IR-B mediated) or potentially mitigating undesired mitogenic (IR-A or IGF1R mediated) pathways. nih.govresearchgate.netbiorxiv.orgfrontiersin.orgresearchgate.netoup.com Future research could focus on systematically exploring the impact of Arg(B29) and other charged or bulky residues at this position on the differential binding affinities and downstream signaling cascades initiated by IR-A, IR-B, and IGF1R. This rational approach, guided by structural insights into receptor-ligand interactions, is crucial for developing safer and more targeted insulin therapies.
Integration of Advanced Structural Biology and Computational Modeling for Novel B-Chain Modulators
Understanding the dynamic structural changes that occur upon insulin binding to its receptor is fundamental for rational analog design. Advanced structural biology techniques, including cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, provide high-resolution insights into the conformations of insulin and its receptor fragments in isolation and in complex. nih.govresearchgate.netbiorxiv.orgresearchgate.netmdpi.comacs.orgku.edu.trmdpi.comnih.govwhiterose.ac.uk These studies have revealed that the C-terminus of the insulin B-chain undergoes significant conformational changes upon receptor binding, moving away from the insulin core to engage with the receptor. researchgate.netacs.orgmdpi.comwhiterose.ac.uk The B29 position is located within this dynamic region.
Development of Innovative Synthetic Methodologies for Complex Insulin Analogs
The synthesis of insulin and its analogs, particularly those with complex modifications like additions or substitutions in the B-chain, presents significant challenges. Mature insulin is composed of two peptide chains linked by disulfide bonds, and the correct formation of these bonds is critical for biological activity. researchgate.netacs.org Traditional recombinant DNA technology has been instrumental in producing human insulin and many existing analogs. nih.goviu.edufrontiersin.org However, introducing non-natural amino acids or complex chemical modifications, such as specific linkers or conjugates at positions like B29, may require innovative synthetic or semi-synthetic approaches. acs.orgresearchgate.net
Developing efficient and scalable synthetic methodologies is crucial for the future exploration of B29-modified insulin analogs, including those with Arginine or other strategically designed residues. This could involve advancements in solid-phase peptide synthesis, enzymatic ligation techniques, or chemo-enzymatic approaches that allow for precise incorporation of modifications and controlled disulfide bond formation. acs.orgresearchgate.net Furthermore, methods for purifying and characterizing these complex molecules are essential to ensure their homogeneity and structural integrity. The ability to synthesize a diverse range of B29-modified insulin analogs will directly enable systematic studies of their biological properties and potential therapeutic applications.
Exploration of Insulin, Arg(B29)- as a Probe for Receptor Activation Mechanisms
Insulin analogs with specific modifications can serve as valuable molecular probes to dissect the intricate mechanisms of insulin receptor activation and signaling. The conceptual "insulin, Arg(B29)-", or other insulin molecules with targeted modifications at the B29 position, could be designed to perturb specific interactions or conformational transitions known to be involved in receptor binding and activation. For example, a covalently dimerized insulin derivative modified at B29, B29'-suberoyl-insulin, has been used to demonstrate heterogeneity in insulin receptor signal transduction in different tissues. nih.gov
An analog with Arginine at B29 could potentially influence the flexibility or interaction of the B-chain C-terminus with the receptor binding site 1 or 2, providing insights into the role of this specific region in initiating the conformational changes required for kinase activation. oup.combiorxiv.orgfrontiersin.orgresearchgate.netmdpi.comku.edu.trwhiterose.ac.uk By studying the binding kinetics, receptor conformational changes, and downstream signaling profiles induced by "insulin, Arg(B29)-" compared to native insulin, researchers could gain a deeper understanding of how the B29 position and the B-chain C-terminus contribute to receptor engagement and the propagation of the activation signal across the cell membrane. Such studies, potentially combined with structural and computational analyses, would further illuminate the complex allosteric mechanisms governing insulin receptor function.
Q & A
Q. How do structural modifications at position B29 of insulin (e.g., Arg(B29)) influence its receptor binding kinetics and biological activity?
Methodological Answer: To assess the impact of B29 substitutions, researchers can use stopped-flow spectroscopy to measure phenolic ligand-binding kinetics, comparing wild-type insulin with analogs like Arg(B29)-insulin . Additionally, autophosphorylation assays in cell-based systems (e.g., HepG2 cells) quantify biological activity by measuring insulin receptor activation. For example, fluorescein-labeled analogs (e.g., A1B1B29-labeled insulin) show reduced activity when modifications occur at B29 due to steric hindrance near the receptor-binding domain .
| Insulin Analog | Modification Site | Biological Activity (vs. Wild-Type) |
|---|---|---|
| Wild-Type Insulin | None | 100% |
| Arg(B29)-Insulin | B29 | 60–80% (varies by assay) |
| A1B1B29-FITC | A1, B1, B29 | <10% |
Q. What experimental techniques are optimal for characterizing Arg(B29)-modified insulin analogs during synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Resolve isomers and confirm purity by separating analogs based on hydrophobicity differences caused by B29 substitutions .
- Electrospray Mass Spectrometry (ESI-MS) : Verify molecular weight and identify unintended side-chain modifications (e.g., over-labeling at B29) .
- Circular Dichroism (CD) : Monitor secondary structural changes (e.g., α-helix stability) induced by Arg(B29) substitutions .
Advanced Research Questions
Q. How can conflicting data on the pharmacokinetics of Arg(B29)-insulin analogs be resolved in preclinical studies?
Methodological Answer: Contradictions often arise from differences in hexamer dissociation kinetics or formulation excipients (e.g., zinc or phenol concentrations). To address this:
- Use dynamic light scattering (DLS) to monitor hexamer stability under varying pH and ligand conditions .
- Apply NIH preclinical guidelines to standardize animal models (e.g., diabetic rats) and dosing protocols, ensuring comparability across studies .
- Conduct meta-analyses of published kinetic data to identify outliers or confounding variables (e.g., temperature during storage) .
Q. What strategies mitigate steric hindrance caused by bulky substitutions (e.g., Arg(B29)) in insulin analogs during receptor binding?
Methodological Answer:
- Site-Directed Mutagenesis : Test smaller residues (e.g., Lys(B29) vs. Arg(B29)) to balance charge and steric effects .
- Molecular Dynamics Simulations : Model insulin-receptor interactions to predict clashes caused by B29 substitutions .
- Fluorescence Polarization Assays : Compare binding affinities of labeled analogs (e.g., FITC-B29) with unmodified insulin to quantify steric interference .
Q. How do Arg(B29) modifications affect insulin’s propensity for aggregation in long-acting formulations?
Methodological Answer:
- Accelerated Stability Studies : Incubate Arg(B29)-insulin at 37°C for 4–8 weeks and quantify aggregates via size-exclusion chromatography .
- Thioflavin T Assays : Monitor amyloid fibril formation kinetics under stress conditions (e.g., agitation) .
- Comparative Analysis : Benchmark against analogs like Lys(B28)Pro(B29)-insulin, which show reduced aggregation due to altered hexamer dynamics .
Data Analysis & Interpretation
Q. How should researchers statistically validate differences in glycemic control between Arg(B29)-insulin and other rapid-acting analogs?
Methodological Answer:
- Use mixed-effects models to account for intra-subject variability in glucose clamp studies .
- Apply Bonferroni correction when comparing multiple endpoints (e.g., time to peak activity, AUC glucose reduction) to reduce Type I errors .
- Report 95% confidence intervals for key pharmacokinetic parameters (e.g., Tmax) to highlight clinical relevance .
Q. What methodologies address reproducibility challenges in fluorescence-based assays for Arg(B29)-modified insulin?
Methodological Answer:
- Standardized Conjugation Protocols : Control pH (7.4–8.5), reaction time (≤2 hours), and FITC/insulin molar ratios (1:1 to 1:3) to minimize batch-to-batch variability .
- Blinded Replicates : Perform assays in triplicate with independent operators to reduce observer bias .
- Cross-Validation : Confirm results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
Ethical & Reporting Considerations
Q. How can researchers ensure ethical rigor when testing Arg(B29)-insulin in animal models?
Methodological Answer:
- Adhere to ARRIVE Guidelines : Report sample size justifications, randomization methods, and hypoglycemia mitigation protocols (e.g., glucose rescue) .
- Conduct power analyses to minimize animal use while ensuring statistical validity .
- Disclose conflicts of interest (e.g., funding from insulin manufacturers) in preclinical publications .
Q. What frameworks support transparent reporting of contradictory findings in Arg(B29)-insulin studies?
Methodological Answer:
- Follow FAIR Data Principles : Share raw kinetic datasets in repositories like GenBank or Dryad for independent validation .
- Use CONSORT Checklists for clinical trials and STROBE Checklists for observational studies to standardize reporting .
- Engage in peer-reviewed preprints to solicit feedback before final publication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
